N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a thiol under acidic or basic conditions.
Substitution Reactions: The phenyl and o-tolyl groups are introduced through substitution reactions, often using halogenated precursors and metal catalysts.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the o-tolyl group.
N-(3-chlorophenyl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Has a p-tolyl group instead of an o-tolyl group.
Uniqueness
N-(3-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the o-tolyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c1-17-8-5-6-13-21(17)28-22(18-9-3-2-4-10-18)15-26-24(28)30-16-23(29)27-20-12-7-11-19(25)14-20/h2-15H,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXMADWUBVAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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